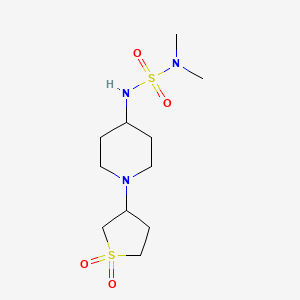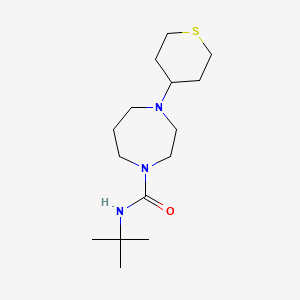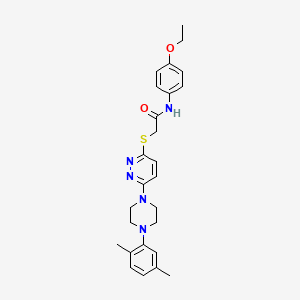
7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a synthetic compound that has been widely used in scientific research to investigate the role of PI3K and mTOR pathways in various cellular processes.
科学的研究の応用
Synthesis and Chemical Reactivity
The chemical compound 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one, a type of chromene, plays a significant role in synthetic chemistry, particularly in the synthesis of photochromic materials and biologically active natural products. Chromene compounds undergo benzannulation reactions with various acetylenes to produce naphtho[2.1-b]pyrans, which are precursors to materials with unique optical properties and biological activities. For instance, these reactions can yield 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, which are sensitive to air and challenging to purify. However, by protecting the phenol function or capturing the 7-hydroxy products with triflic anhydride, stable and pure compounds can be achieved, facilitating access to naphtho[2.1-b]pyrans with diverse substituents (Rawat et al., 2006).
Catalytic Applications
Novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been developed for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the synthesis of Warfarin and its analogues, demonstrating the compound's applicability in creating medically relevant molecules. The catalysts enable high to quantitative conversion yields, showcasing their efficiency and reusability in environmentally friendly conditions (Alonzi et al., 2014).
Biological Activities
Compounds derived from chromenes, such as tectorigenin monohydrate from Belamcanda chinensis, exhibit antimicrobiotic and anti-inflammatory effects. This highlights the biological significance of chromene derivatives in pharmacology and medicinal chemistry. The structural configuration of these compounds, particularly the chromen-4-one system, plays a crucial role in their biological activities, as evidenced by studies on their molecular structure and hydrogen bonding (Liu et al., 2008).
Material Science and Photostability
In the field of material science, chromene derivatives have been explored for their potential in improving photostability. The removal of phenolic hydroxyl groups in lignin model compounds, akin to modifying chromene structures, has shown to significantly enhance photostability. This research suggests that similar modifications in chromene compounds could lead to materials with improved stability under UV light, offering potential applications in coatings, plastics, and other materials requiring high photostability (Hu et al., 2000).
特性
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O5/c1-23-10-3-2-4-11(8-10)24-15-14(22)12-6-5-9(21)7-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBGESXKOLKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)


![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
